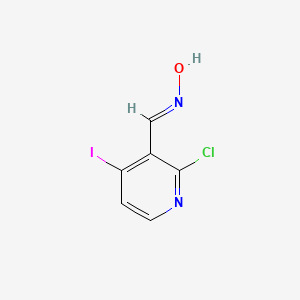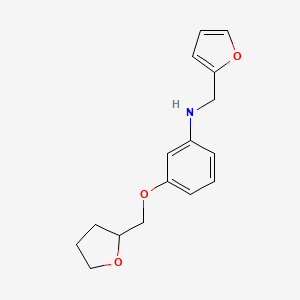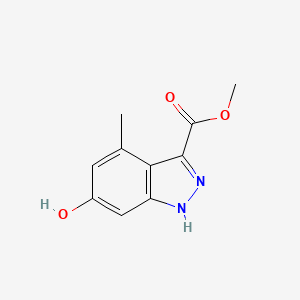
5-(Difluoromethoxy)-2-fluorobenzyl bromide
Overview
Description
5-(Difluoromethoxy)-2-fluorobenzyl bromide is a versatile organic compound that has been used in a wide range of scientific research applications. It is a colorless liquid with a boiling point of 211°C and a melting point of -60°C. This compound is highly soluble in most organic solvents, including ethanol, methanol, and ethyl acetate. It has a wide range of uses in organic synthesis, including the synthesis of difluoromethoxybenzyl derivatives and the preparation of fluorinated compounds.
Scientific Research Applications
Synthesis and Derivative Formation
5-(Difluoromethoxy)-2-fluorobenzyl bromide serves as a precursor or intermediate in various chemical syntheses. For instance, the compound has been utilized in the synthesis of difluoromethoxy and difluorothiomethoxy derivatives from phenols and thiophenols. This process leverages fluoroform (CHF3) as a difluorocarbene source and is executed at moderate temperatures, providing moderate to good yields of the respective products (Thomoson & Dolbier, 2013). Similarly, the compound has been used in the preparation of radiotracers for positron emission tomography (PET), illustrating its role in the asymmetric synthesis of fluorinated α-amino acids. This application emphasizes the importance of such intermediates in medical imaging technologies (Zaitsev et al., 2002).
Material and Chemical Research
In the realm of material science and chemical research, this compound-related compounds are often explored for their unique properties. For instance, certain fluorobenzenes, including derivatives of this compound, are recognized for their utility as solvents in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents influence their interaction with metal centres, making them suitable as non-coordinating solvents or easily displaced ligands. This property paves the way for their use in well-defined complexes and catalytic applications, enriching the possibilities in synthetic organic chemistry (Pike, Crimmin, & Chaplin, 2017).
properties
IUPAC Name |
2-(bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-4-5-3-6(13-8(11)12)1-2-7(5)10/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQMYENSWWJQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)

![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride](/img/structure/B1451239.png)

![2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1451245.png)

![N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride](/img/structure/B1451247.png)

![3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1451249.png)
![4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride](/img/structure/B1451251.png)
![[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid](/img/structure/B1451252.png)
